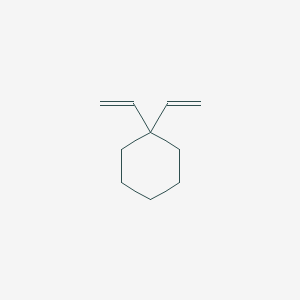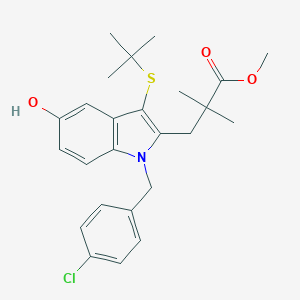
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have fluorescent properties, making it a potential tool for imaging biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, it has been shown to have low toxicity in vitro. However, its fluorescent properties may limit its use in certain experiments, and further studies are needed to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate. One potential direction is to further investigate its anticancer and anti-inflammatory properties, with the goal of developing it into a therapeutic agent. Another potential direction is to explore its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and stability.
Métodos De Síntesis
The synthesis of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate involves a series of reactions. The starting material is 5-bromo-1-indole-2-carboxylic acid, which undergoes a coupling reaction with tert-butylthiol to form 5-(tert-butylthio)-1-indole-2-carboxylic acid. This intermediate is then reacted with 4-chlorobenzyl bromide to form 3-(tert-butylthio)-1-(4-chlorobenzyl)-5-indolyl-2-carboxylic acid. The final product is obtained by esterification of this intermediate with methyl 2,2-dimethylpropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
Número CAS |
136694-17-2 |
|---|---|
Nombre del producto |
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate |
Fórmula molecular |
C25H30ClNO3S |
Peso molecular |
460 g/mol |
Nombre IUPAC |
methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H30ClNO3S/c1-24(2,3)31-22-19-13-18(28)11-12-20(19)27(15-16-7-9-17(26)10-8-16)21(22)14-25(4,5)23(29)30-6/h7-13,28H,14-15H2,1-6H3 |
Clave InChI |
JNYMUUPNIYCCHR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)OC |
SMILES canónico |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



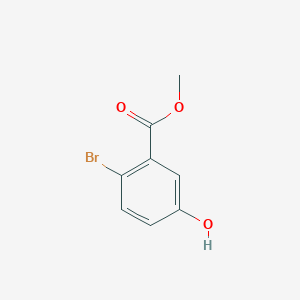
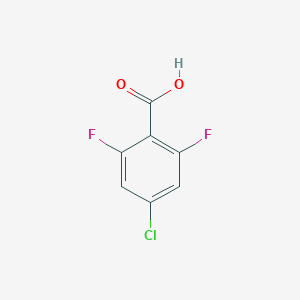
![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)
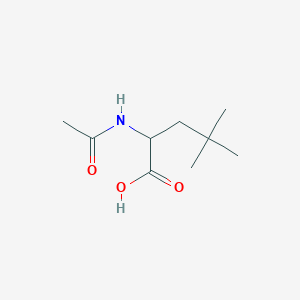
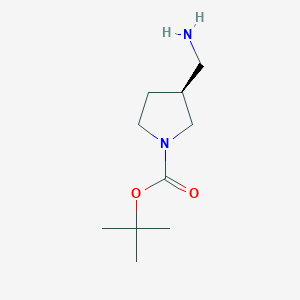
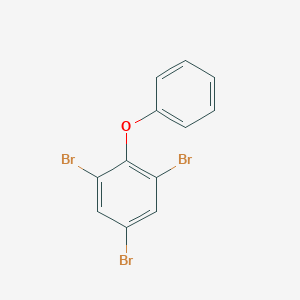
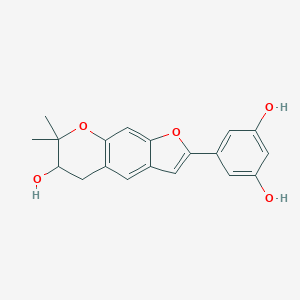
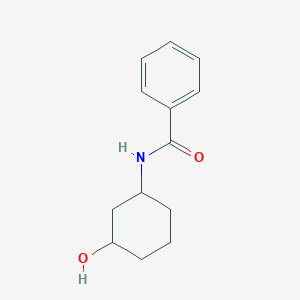
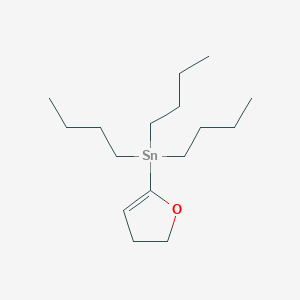
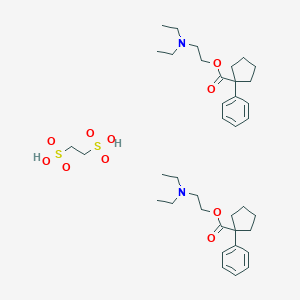
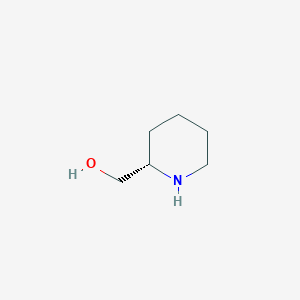
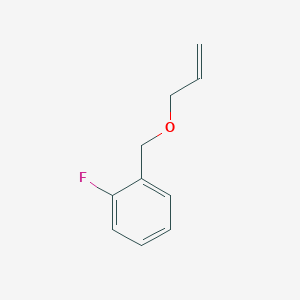
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
